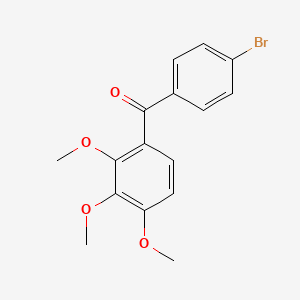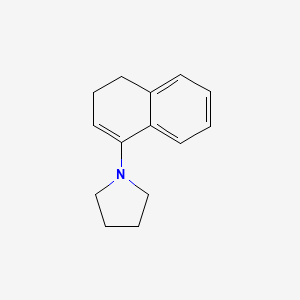
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)-: is a chemical compound with the molecular formula C₁₄H₁₇N It is known for its unique structure, which combines a pyrrolidine ring with a dihydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- typically involves the reaction of pyrrolidine with 3,4-dihydronaphthalene under specific conditions. One common method includes:
Reacting pyrrolidine with 3,4-dihydronaphthalene: in the presence of a catalyst such as palladium on carbon (Pd/C).
Heating the mixture: to a temperature range of 80-100°C.
Purifying the product: through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of naphthalenic derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine compounds.
科学的研究の応用
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
- Pyrrolidine
- 3,4-Dihydronaphthalene
- 1-(1-Pyrrolidino)-3,4-dihydronaphthalene
Uniqueness
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- is unique due to its combined structure of pyrrolidine and dihydronaphthalene, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
7007-34-3 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
1-(3,4-dihydronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H17N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,6,8-9H,3-5,7,10-11H2 |
InChIキー |
SKQFWLMZKFEKRZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



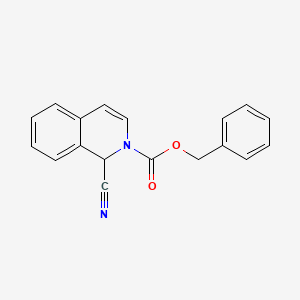
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)
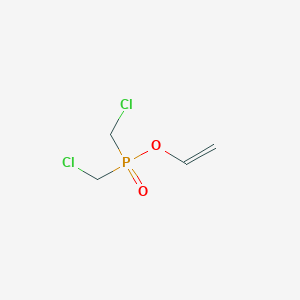


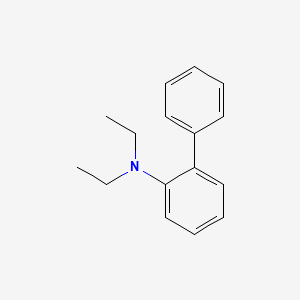
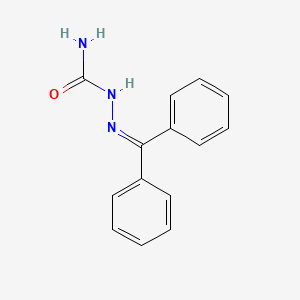

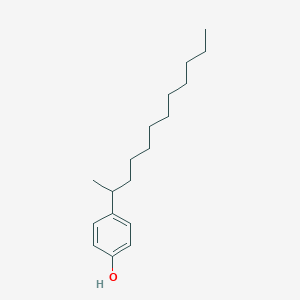

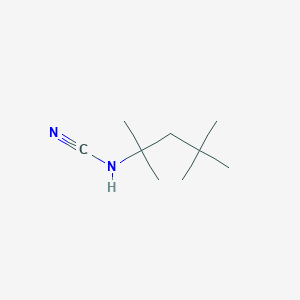
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
